N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
説明
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a thiophene sulfonyl group and a 1,3,4-oxadiazole ring bearing an isoxazole moiety. The compound’s design integrates pharmacophoric elements common in kinase inhibitors and sulfonamide-based therapeutics, such as conformational rigidity and hydrogen-bonding capacity .
特性
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5S2/c21-13(17-15-19-18-14(24-15)11-3-6-16-25-11)10-4-7-20(8-5-10)27(22,23)12-2-1-9-26-12/h1-3,6,9-10H,4-5,7-8H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOYWCUYUXIUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features multiple functional groups, including isoxazole, oxadiazole, thiophene, and piperidine, which are known to contribute to various pharmacological effects.
Structural Composition
The structural components of the compound include:
- Isoxazole Ring : Known for its role in enhancing biological activity.
- Oxadiazole Ring : Associated with antimicrobial and anticancer properties.
- Thiophene Group : Often linked to anti-inflammatory and analgesic effects.
- Piperidine Derivative : Contributes to the overall pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and isoxazoles are often evaluated for their antimicrobial properties. In studies involving similar compounds:
- Antibacterial Activity : Compounds with oxadiazole and isoxazole moieties have shown significant activity against various bacterial strains. For instance, derivatives have demonstrated IC50 values ranging from 0.045 µg/mL to 21.25 µM against Mycobacterium tuberculosis and other pathogenic bacteria .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| 3a | M. tuberculosis | 0.045 |
| 4a | M. tuberculosis | >50 |
| 5b | Salmonella typhi | Moderate |
Anti-inflammatory and Analgesic Effects
The presence of the thiophene group suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory pathways effectively .
The biological activity of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or bacterial metabolism.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways associated with pain and inflammation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound:
- Synthesis of Isoxazole Derivatives : A study synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, showing promising antimicrobial activity against several strains .
- Anticancer Potential : Research on oxadiazole derivatives has highlighted their anticancer properties, with some compounds exhibiting significant cytotoxicity against cancer cell lines .
類似化合物との比較
Comparison with Structural Analogs
The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a systematic comparison with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations: The target compound’s piperidine-4-carboxamide core contrasts with pyrrolidine analogs (e.g., ), which exhibit smaller ring sizes and distinct conformational flexibility. Piperidine’s six-membered ring may enhance steric tolerance in binding pockets compared to pyrrolidine’s five-membered structure. Oxadiazole vs. Thiadiazole: The oxadiazole ring in the target compound (vs.
Substituent Effects: The thiophene sulfonyl group is conserved in both the target compound and , suggesting a role in sulfonamide-mediated hydrogen bonding or solubility modulation. Isoxazole in the target compound (vs.
Functional Group Impact :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
